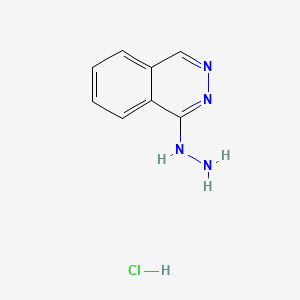
ヒドララジン塩酸塩
概要
説明
ヒドララジン塩酸塩は、主に高血圧と心不全の治療に使用される血管拡張薬です。これは、血管の筋肉を弛緩させて血管を拡張させ、血圧を低下させることによって作用します。 この化合物は、特に他の治療法に効果がない患者における重症の高血圧と心不全の管理に役立ちます .
科学的研究の応用
Hydralazine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Extensively used in the treatment of hypertension and heart failure. .
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
作用機序
ヒドララジン塩酸塩は、血管の平滑筋を直接弛緩させることによって作用し、血管拡張を引き起こします。この作用は、末梢抵抗を減らし、血圧を低下させます。 正確な分子メカニズムは、血管平滑筋細胞の筋小胞体からのカルシウム放出の阻害に関与しており、筋肉の収縮を阻止します .
類似の化合物:
リシノプリル: 高血圧と心不全の治療に使用されるアンジオテンシン変換酵素阻害薬。
アムロジピン: 同様の適応症に使用されるカルシウムチャネルブロッカー。
ミノキシジル: 重症の高血圧の治療に使用される別の血管拡張薬
独自性: ヒドララジン塩酸塩は、動脈平滑筋に対する直接的な血管拡張効果において独特であり、アンジオテンシン変換酵素阻害薬やカルシウムチャネルブロッカーなどの他の降圧薬とは異なります。 他の薬物との併用で治療効果を高めることができるという点も、それを際立たせています .
生化学分析
Biochemical Properties
Hydralazine hydrochloride interacts with the cardiovascular system, where it lowers blood pressure by exerting a peripheral vasodilating effect through a direct relaxation of vascular smooth muscle . This effect is achieved by altering cellular calcium metabolism, interfering with the calcium movements within the vascular smooth muscle that are responsible for initiating or maintaining the contractile state .
Cellular Effects
Hydralazine hydrochloride influences cell function by causing the dilation of blood vessels . This dilation allows blood to flow more easily through the vessels, which lowers blood pressure and reduces the amount of work the heart has to do to pump blood . This effect is particularly beneficial in the treatment of conditions like hypertension and heart failure .
Molecular Mechanism
The molecular mechanism of hydralazine hydrochloride involves the inhibition of inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells . This action interferes with the calcium movements within the vascular smooth muscle that are responsible for initiating or maintaining the contractile state .
Temporal Effects in Laboratory Settings
The effects of hydralazine hydrochloride can be observed within 5 to 30 minutes of administration, with the duration of action lasting between 2 to 6 hours . Plasma levels of hydralazine hydrochloride decline with a half-life of 3 to 7 hours .
Dosage Effects in Animal Models
In animal models, hydralazine hydrochloride has been associated with birth defects, including cleft palate and malformed facial and cranial bones at higher doses .
Metabolic Pathways
Hydralazine hydrochloride is metabolized mostly by the gastrointestinal mucosa and liver by N-acetyltransferase (NAT2) . The rate of acetylation is genetically determined, with slow acetylators having increased hydralazine levels and increased risk of toxicity, and fast acetylators having decreased hydralazine levels and decreased response .
Transport and Distribution
Hydralazine hydrochloride is rapidly absorbed after oral administration, and peak plasma levels are reached at 1 to 2 hours . It is widely distributed in the body . It crosses the placental barrier and is excreted in breast milk .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with the smooth muscle cells in the arterial blood vessels . Here, it interferes with calcium movements, which are crucial for the contractile state of these cells .
準備方法
合成経路と反応条件: ヒドララジン塩酸塩は、無水フタル酸とヒドラジン水和物を反応させ、続いて塩酸で処理することによって合成することができます。 反応は、無水フタル酸とヒドラジン水和物を加熱してヒドララジンを生成し、その後、塩酸と反応させて塩酸塩に変換することを含みます .
工業生産方法: 工業環境では、ヒドララジン塩酸塩の生産は、同様の合成経路をより大規模で行います。このプロセスには、化合物が医薬基準を満たすことを保証するための厳格な精製手順が含まれます。 最終生成物は通常、水溶液から結晶化して純粋なヒドララジン塩酸塩を得ます .
化学反応の分析
反応の種類: ヒドララジン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: フタラジン誘導体を形成するために酸化することができます。
還元: この化合物は、ヒドラジン誘導体を形成するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物:
酸化: フタラジン誘導体。
還元: ヒドラジン誘導体。
置換: 置換ヒドララジン化合物
4. 科学研究への応用
ヒドララジン塩酸塩は、さまざまな科学研究用途を持っています。
化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。
生物学: 細胞プロセスと遺伝子発現への影響について研究されています。
類似化合物との比較
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.
Amlodipine: A calcium channel blocker used for similar indications.
Minoxidil: Another vasodilator used to treat severe hypertension
Uniqueness: Hydralazine Hydrochloride is unique in its direct vasodilatory effect on arterial smooth muscles, which distinguishes it from other antihypertensive agents like angiotensin-converting enzyme inhibitors and calcium channel blockers. Its ability to be used in combination with other drugs for enhanced therapeutic effects also sets it apart .
特性
IUPAC Name |
phthalazin-1-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXNZUWOTSUBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86-54-4 (Parent) | |
| Record name | Hydralazine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044645 | |
| Record name | Hydralazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble in ether and alcohol, In 95% ethanol, 0.2 g/100 ml, In water, 44.2 g/l @ 25 °C; 30.1 g/l @ 15 °C | |
| Record name | HYDRALAZINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Hydralazine causes direct relaxation of arteriolar smooth muscle. The molecular mechanism of this effect is not known. It is not a dilator of capacitance vessels (e.g., the epicardial coronary arteries) and does not relax venous smooth muscle. Hydralazine-induced vasodilatation is associated with powerful stimulation of the sympathetic nervous system, which results in increased heart rate and contractility, increased plasma renin activity, and fluid retention; all of these effects counteract the antihypertensive effect of hydralazine. Although most of the sympathetic activity is due to a baroreceptor-mediated reflex, hydralazine may stimulate the release of norepinephrine from sympathetic nerve terminals and augment myocardial contractility directly. | |
| Record name | HYDRALAZINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals, White, crystalline powder | |
CAS No. |
304-20-1 | |
| Record name | Hydralazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydralazine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDRALAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HYDRALAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalazine, 1-hydrazinyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydralazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydralazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRALAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD171B778Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDRALAZINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 273 °C | |
| Record name | HYDRALAZINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hydralazine hydrochloride is a direct-acting smooth muscle relaxant that primarily targets the arterioles, leading to a decrease in peripheral vascular resistance. [, ]. This vasodilation reduces blood pressure and improves blood flow.
A: While hydralazine hydrochloride predominantly acts on arterioles, it has a less pronounced effect on veins compared to other vasodilators. []
A: The molecular formula of hydralazine hydrochloride is C8H9ClN4, and its molecular weight is 196.64 g/mol. []
A: Yes, Fourier-Transform Infrared (FTIR) spectroscopy has been used to analyze hydralazine hydrochloride. [, , ]. This technique helps to identify the functional groups present in the molecule and assess its compatibility with other excipients in pharmaceutical formulations.
A: Hydralazine hydrochloride exhibits limited stability in oral syrup formulations, with a shelf life of approximately 5 days at room temperature. []. The degradation follows first-order kinetics, and there are no significant changes in pH or physical appearance during degradation.
A: Yes, certain excipients can negatively impact the stability of hydralazine hydrochloride. For example, dextrose, fructose, lactose, and maltose have been shown to accelerate its degradation []. Similarly, starch can interact with hydralazine hydrochloride, forming fluorescent triazolophthalazine derivatives and leading to a decrease in tablet strength over time. []
ANone: Based on the provided research, there is no evidence suggesting that hydralazine hydrochloride possesses catalytic properties.
ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of hydralazine hydrochloride.
A: Hydralazine hydrochloride demonstrates optimal stability in a slightly acidic pH range. For instance, in dextrose solutions, the stability is highest between pH 3.2 and 4.4. []
ANone: Several approaches have been investigated to enhance hydralazine hydrochloride bioavailability, including:
- Buccal muco-adhesive tablets: These formulations, incorporating polymers like carbopol 934P and HPMC K4M, have shown promising results in increasing the drug's residence time in the oral cavity and potentially enhancing its absorption. []
- Floating alginate microbeads: These microbeads, formulated using sodium alginate and HPMC, are designed to prolong gastric residence time, thereby potentially improving drug absorption and extending its duration of action. []
- Sustained-release tablets: Formulations utilizing thermal granulation techniques with HPMC and PEG 6000 as matrices have been developed to achieve sustained release of hydralazine hydrochloride, potentially leading to improved therapeutic outcomes. []
ANone: Specific details about SHE regulations pertaining to hydralazine hydrochloride are not discussed in the provided research papers.
A: Hydralazine hydrochloride exhibits significant first-pass metabolism, resulting in a relatively low and variable oral bioavailability ranging from 26% to 50%. []
A: The half-life of hydralazine hydrochloride is relatively short, ranging from 2 to 4 hours. []. This short half-life necessitates frequent dosing to maintain therapeutic drug levels.
A: Yes, studies in hypertensive Wistar rats have demonstrated that hydralazine hydrochloride loaded albumin microspheres, designed for intramuscular administration, exhibit prolonged blood pressure reduction compared to the drug solution [].
A: The A-HeFT trial demonstrated that the combination of hydralazine hydrochloride and isosorbide dinitrate significantly improved survival and reduced hospitalizations for heart failure in self-identified Black patients [, ]. This landmark trial led to the FDA approval of BiDil®, a fixed-dose combination of these drugs, specifically for this patient population.
ANone: The provided research papers do not specifically address resistance mechanisms or cross-resistance associated with hydralazine hydrochloride.
A: While generally considered safe, hydralazine hydrochloride can cause adverse effects in some patients. Notably, it has been linked to drug-induced lupus erythematosus, a potentially serious autoimmune condition [, , ].
ANone: While the provided research papers highlight various formulation strategies to enhance hydralazine hydrochloride delivery and bioavailability (e.g., buccal tablets, floating microbeads, sustained-release tablets), they do not specifically discuss targeted drug delivery approaches.
ANone: The provided research does not delve into biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to hydralazine hydrochloride.
ANone: Several analytical methods are utilized for quantifying hydralazine hydrochloride, including:
- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of hydralazine hydrochloride in complex mixtures, such as pharmaceutical formulations. Various HPLC methods, including reversed-phase and stability-indicating methods, have been developed and validated for this purpose [, , , ].
- UV Spectrophotometry: This method relies on the absorption of ultraviolet light by hydralazine hydrochloride. It can be used to determine drug content in both pure form and pharmaceutical preparations [, , , , ].
- Chemiluminescence (CL): This highly sensitive technique is based on the enhancement of chemiluminescence intensity in specific reaction systems (e.g., Luminol-Potassium Ferricyanide) upon the addition of hydralazine hydrochloride. []
ANone: The provided research does not provide specific details about the environmental impact or degradation pathways of hydralazine hydrochloride.
ANone: The provided research does not explicitly focus on the dissolution and solubility characteristics of hydralazine hydrochloride.
A: Method validation for hydralazine hydrochloride determination typically involves assessing parameters such as accuracy, precision, linearity, range, robustness, limit of detection (LOD), and limit of quantification (LOQ), as per ICH guidelines [, , , ].
A: While not explicitly discussed, the provided research implicitly highlights the importance of quality control and assurance in the development, manufacturing, and distribution of hydralazine hydrochloride formulations. This is evident in the emphasis on analytical method validation, stability studies, and compatibility assessments [, , ].
ANone: The research papers do not offer insights into the potential immunogenicity or immunological responses associated with hydralazine hydrochloride.
ANone: The provided research papers do not delve into drug-transporter interactions related to hydralazine hydrochloride.
ANone: Specific details regarding hydralazine hydrochloride's effects on drug-metabolizing enzymes are not covered in the provided research.
ANone: Specific strategies for recycling and waste management related to hydralazine hydrochloride are not addressed in the provided research.
A: The provided research papers showcase the utilization of various research tools and resources for studying hydralazine hydrochloride, including HPLC, UV spectrophotometry, FTIR spectroscopy, and animal models [, , , , ].
A: Hydralazine hydrochloride was one of the earliest directly acting vasodilators introduced for the treatment of hypertension []. Its use, particularly in combination with isosorbide dinitrate, has been crucial in addressing racial disparities in heart failure treatment outcomes [, ].
A: The research on hydralazine hydrochloride highlights the intersections of various scientific disciplines, including medicinal chemistry, pharmacology, pharmaceutical sciences, and analytical chemistry. The development and optimization of different formulations, coupled with rigorous analytical method validation and stability assessments, underscore the collaborative nature of this research field [, , , , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


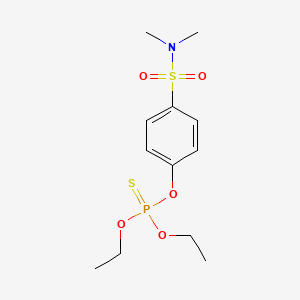

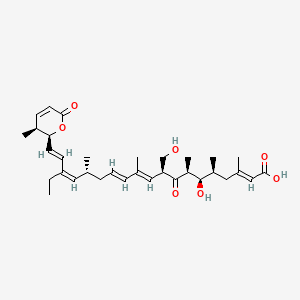

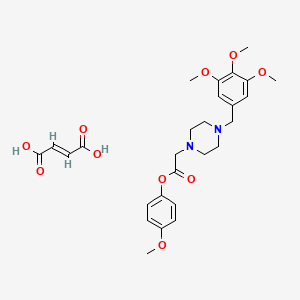
![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)

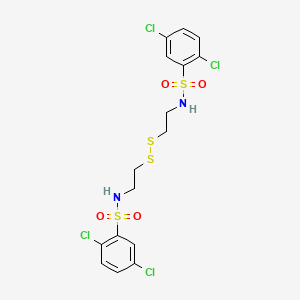
![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)
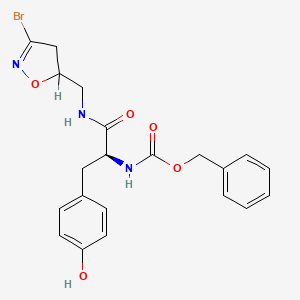
![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)

